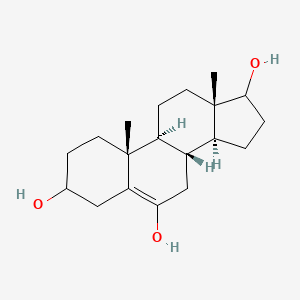
Androst-5-ene-3,6,17-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-ene-3,6,17-triol: is a steroidal compound with the molecular formula C19H30O3 . It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its steroid backbone. This compound is part of the androstane family and is structurally related to other androstene steroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of androst-5-ene-3,6,17-triol typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of androst-5-ene-3,17-dione at the 6th position. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar hydroxylation and reduction reactions. The process is optimized for yield and purity, often involving chromatographic purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Androst-5-ene-3,6,17-triol can undergo oxidation reactions to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, which can then be substituted with nucleophiles.
Major Products:
Oxidation: Formation of androst-5-ene-3,6,17-trione.
Reduction: Formation of this compound derivatives with reduced double bonds.
Substitution: Formation of various substituted androst-5-ene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Androst-5-ene-3,6,17-triol is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor to other biologically active steroids.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. It is also studied for its role in hormone regulation and metabolism.
Industry: In the pharmaceutical industry, this compound is used in the development of steroid-based drugs. Its derivatives are explored for various medicinal properties.
Mecanismo De Acción
Androst-5-ene-3,6,17-triol exerts its effects through interactions with steroid hormone receptors and enzymes involved in steroid metabolism. It can modulate the activity of nuclear hormone receptors, influencing gene expression and cellular responses. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity.
Comparación Con Compuestos Similares
Androst-5-ene-3,17-diol: A related compound with hydroxyl groups at the 3rd and 17th positions.
Androst-5-ene-3,7,17-triol: Another triol with hydroxyl groups at the 3rd, 7th, and 17th positions.
Androst-5-ene-3,11,17-triol: A triol with hydroxyl groups at the 3rd, 11th, and 17th positions.
Uniqueness: Androst-5-ene-3,6,17-triol is unique due to the specific placement of its hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable for targeted research and therapeutic applications.
Propiedades
Fórmula molecular |
C19H30O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-14,17,20-22H,3-10H2,1-2H3/t11?,12-,13-,14-,17?,18+,19-/m0/s1 |
Clave InChI |
NIDCVAGWUPRSFF-JIOOIZBISA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC(=C4[C@@]3(CCC(C4)O)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CC(=C4C3(CCC(C4)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)

![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)

![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)



![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)

![1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI)](/img/structure/B13793537.png)

